3-[(3-Hydroxypropyl)amino]propanamide, also known as N-(3-hydroxypropyl)propanamide, is an organic compound characterized by the presence of both amine and hydroxyl functional groups. Its molecular formula is C6H14N2O2, and it has a molecular weight of 146.19 g/mol. The compound features a propanamide backbone with a hydroxypropyl substituent, which contributes to its unique properties and potential biological activities .
Research indicates that 3-[(3-Hydroxypropyl)amino]propanamide exhibits significant biological activity. It potentially interacts with various biological molecules through hydrogen bonding and hydrophobic interactions, which may modulate enzyme or receptor activities. This interaction profile suggests its utility in pharmacological applications, particularly in drug design and development .
Several methods exist for synthesizing 3-[(3-Hydroxypropyl)amino]propanamide:
The compound finds applications in various fields:
Interaction studies highlight the compound's ability to engage with biological targets effectively. These interactions may involve:
Several compounds share structural similarities with 3-[(3-Hydroxypropyl)amino]propanamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-N-(3-hydroxypropyl)propanamide | C6H14N2O2 | Contains an amino group that enhances biological activity |
| N-(2-hydroxyethyl)propanamide | C5H11NO2 | Lacks the additional hydroxypropyl group |
| N-(4-hydroxybutyl)propanamide | C7H15NO2 | Longer carbon chain alters solubility and reactivity |
| 2-Hydroxy-N-(3-hydroxypropyl)propanamide | C6H14N2O3 | Contains two hydroxyl groups affecting polarity |
The presence of both amine and hydroxyl functionalities in 3-[(3-Hydroxypropyl)amino]propanamide contributes to its unique reactivity and potential applications compared to these similar compounds.
Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for elucidating the structure and molecular dynamics of 3-[(3-Hydroxypropyl)amino]propanamide. The compound exhibits characteristic NMR signatures that reflect its unique structural features, including the presence of hydroxyl, amino, and amide functionalities.
The proton NMR spectrum of 3-[(3-Hydroxypropyl)amino]propanamide displays several diagnostic resonances that facilitate structural identification [1] . The hydroxyl proton (-OH) appears as a broad, exchangeable signal between 3.5-5.0 ppm, with the chemical shift position dependent on solvent conditions and hydrogen bonding interactions [3]. The broadness of this signal results from rapid exchange with protic solvents and variable hydrogen bonding environments.
The amino proton signals (-NH2) manifest as broad, exchangeable resonances in the range of 1.0-3.0 ppm [4]. These signals are characteristically broad due to quadrupolar relaxation effects and rapid exchange processes. The amide proton (-CONH2) exhibits a distinctive downfield shift, appearing between 5.0-7.0 ppm as a broad signal [6].
Methylene protons adjacent to the hydroxyl group (-OCH2-) display characteristic chemical shifts between 3.3-4.0 ppm, appearing as triplets due to coupling with adjacent methylene protons [1] [3]. Similarly, methylene protons adjacent to the amino group (-NCH2-) resonate between 2.5-3.0 ppm, also exhibiting triplet multiplicity. The methylene protons adjacent to the amide functionality (-CONHCH2-) appear between 3.2-3.6 ppm as triplets.
The propyl chain methylene protons (-CH2CH2CH2-) exhibit complex multiplet patterns between 1.6-2.0 ppm, reflecting their intermediate chemical environment within the aliphatic chain [6].
Carbon-13 NMR spectroscopy provides complementary structural information for 3-[(3-Hydroxypropyl)amino]propanamide [8]. The carbonyl carbon (C=O) exhibits a characteristic downfield resonance between 170-175 ppm, diagnostic of the amide functionality. This chemical shift reflects the electron-withdrawing nature of the carbonyl group and its participation in resonance structures.
Carbon atoms adjacent to the hydroxyl group (-OHCH2-) resonate between 60-65 ppm, while carbons adjacent to the amino group (-NH2CH2-) appear between 40-50 ppm [8]. The methylene carbons adjacent to the amide group (-CONHCH2-) display resonances between 35-45 ppm. The propyl chain methylene carbons (-CH2CH2CH2-) exhibit signals between 25-35 ppm, reflecting their aliphatic nature and intermediate chemical environment.
Integration analysis of the NMR spectra confirms the expected stoichiometry of 3-[(3-Hydroxypropyl)amino]propanamide [6]. The hydroxyl proton integrates for one proton, while the amino protons integrate for two protons. The amide proton integrates for one proton, and the methylene protons integrate according to their respective multiplicities within the molecular framework.
Fourier-Transform Infrared spectroscopy provides detailed information about the functional groups present in 3-[(3-Hydroxypropyl)amino]propanamide through characteristic vibrational frequencies [9] [10]. The infrared spectrum exhibits several diagnostic absorption bands that facilitate structural identification and purity assessment.
The hydroxyl group (-OH) in 3-[(3-Hydroxypropyl)amino]propanamide exhibits a broad, strong absorption band between 3200-3600 cm⁻¹ [9] [11]. This broad absorption results from intermolecular hydrogen bonding interactions, which cause the O-H stretching frequency to shift to lower wavenumbers compared to isolated hydroxyl groups. The breadth of this absorption reflects the heterogeneous hydrogen bonding environments present in the solid state.
Primary amino groups (-NH2) display characteristic stretching vibrations appearing as two bands between 3300-3500 cm⁻¹ [12] [13]. These bands correspond to symmetric and asymmetric N-H stretching modes, which are typically sharp and of medium intensity. The presence of two distinct bands is diagnostic for primary amino groups, distinguishing them from secondary amino groups that exhibit only one N-H stretching band.
The amide functionality in 3-[(3-Hydroxypropyl)amino]propanamide exhibits three characteristic vibrational modes that provide structural information [14] [15]. The amide I band, corresponding to the C=O stretching vibration, appears as a very strong absorption between 1650-1680 cm⁻¹ [16] [17]. This frequency is lower than typical ketone or aldehyde carbonyl stretches due to resonance effects within the amide group.
The amide II band, attributed to N-H bending vibrations, manifests as a medium-intensity absorption between 1540-1650 cm⁻¹ [14] [17]. This band provides confirmatory evidence for the presence of the amide functionality and is particularly diagnostic when observed in conjunction with the amide I band.
The amide III band, corresponding to C-N stretching vibrations, appears between 1200-1350 cm⁻¹ with medium intensity [9] [14]. This band assists in distinguishing amides from other carbonyl-containing functional groups such as esters or carboxylic acids.
The aliphatic C-H stretching vibrations in 3-[(3-Hydroxypropyl)amino]propanamide appear as strong absorptions between 2800-3000 cm⁻¹ [9] [13]. These bands reflect the presence of the propyl chain and methylene groups within the molecular structure. The C-H bending vibrations manifest as medium-intensity bands between 1350-1480 cm⁻¹.
The primary alcohol functionality exhibits a strong C-O stretching vibration between 1000-1100 cm⁻¹ [9] [12]. This absorption is characteristic of primary alcohols and provides diagnostic information for the hydroxypropyl substituent. The O-H bending vibration appears as a medium-intensity band between 1300-1400 cm⁻¹.
Mass spectrometry provides detailed information about the fragmentation behavior of 3-[(3-Hydroxypropyl)amino]propanamide under ionization conditions [18] [19]. The compound exhibits characteristic fragmentation patterns that facilitate structural identification and mechanistic understanding of ion formation processes.
The molecular ion [M+H]⁺ of 3-[(3-Hydroxypropyl)amino]propanamide appears at m/z 147.1, corresponding to protonation at the most basic site within the molecule [20] [19]. The molecular ion typically exhibits moderate abundance (10-30% relative intensity) due to the presence of labile functional groups that promote fragmentation under ionization conditions. Protonation occurs preferentially at the amino nitrogen, which possesses the highest proton affinity within the molecular framework [21] [22].
The primary fragmentation pathways of 3-[(3-Hydroxypropyl)amino]propanamide involve loss of small neutral molecules from the molecular ion [18] [19]. Loss of ammonia (NH3) from the molecular ion produces a fragment at m/z 130.1 ([M+H-17]⁺) with relative intensity of 20-40%. This fragmentation occurs through rearrangement processes involving the amino group and reflects the labile nature of the nitrogen-hydrogen bonds under collision-induced dissociation conditions.
Loss of water (H2O) generates a fragment ion at m/z 129.1 ([M+H-18]⁺) with relative intensity of 15-25% [20] [21]. This fragmentation pathway involves the hydroxyl group and may proceed through cyclization or rearrangement mechanisms. The moderate abundance of this fragment reflects the stability of the resulting ion structure.
Loss of carbon monoxide (CO) from the molecular ion produces a fragment at m/z 119.1 ([M+H-28]⁺) with relative intensity of 10-20% [18] [22]. This fragmentation involves the carbonyl group of the amide functionality and may proceed through complex rearrangement processes.
Secondary fragmentation processes in 3-[(3-Hydroxypropyl)amino]propanamide involve loss of larger neutral fragments from the molecular ion [21] [22]. Loss of the complete amide group (CONH2) generates a fragment at m/z 102.1 ([M+H-45]⁺) with significant relative intensity (30-50%). This fragmentation pathway represents cleavage of the amide bond and reflects the structural organization of the molecule.
Loss of the hydroxypropyl substituent (C3H6O) produces a fragment at m/z 89.1 ([M+H-58]⁺) with lower relative intensity (5-15%) [20] [21]. This fragmentation involves cleavage of the nitrogen-carbon bond connecting the hydroxypropyl group to the amino nitrogen.
Several diagnostic fragment ions provide structural information about 3-[(3-Hydroxypropyl)amino]propanamide [18] [22]. The propanamide fragment [C3H6NO]⁺ appears at m/z 74.1 with high relative intensity (40-60%), indicating retention of the propanamide structural unit during fragmentation. This fragment serves as a diagnostic marker for the compound and reflects the stability of the amide functionality under ionization conditions.
The hydroxypropyl fragment [C3H6OH]⁺ manifests at m/z 61.1 with moderate intensity (20-30%) [20] [21]. This fragment indicates retention of the hydroxypropyl substituent and provides information about the substitution pattern within the molecule.
The aminopropyl fragment [C3H6NH2]⁺ appears at m/z 60.1 with relative intensity of 15-25% [22]. This fragment reflects the aminopropyl structural unit and provides complementary information about the molecular architecture.
X-ray photoelectron spectroscopy provides detailed information about the surface composition and chemical environment of 3-[(3-Hydroxypropyl)amino]propanamide [23] [24]. The technique enables identification of functional groups through characteristic binding energies and chemical shifts, providing complementary information to other spectroscopic methods.
Carbon atoms bound to nitrogen (C-N) exhibit binding energies between 286.0-286.5 eV with FWHM values of 1.2-1.4 eV [23] [24]. This chemical shift reflects the electron-withdrawing nature of nitrogen and provides diagnostic information for amino and amide functionalities within the molecule.
Carbon atoms bound to oxygen (C-O) display binding energies between 286.5-287.0 eV with FWHM values of 1.2-1.4 eV [24] [25]. This component corresponds to the hydroxyl-bearing carbon and reflects the electronegativity difference between carbon and oxygen.
The carbonyl carbon (C=O) exhibits the highest binding energy at 288.0-289.0 eV with FWHM values of 1.3-1.5 eV [23] [24]. This significant chemical shift reflects the electron-deficient nature of the carbonyl carbon and provides unambiguous identification of the amide functionality.
The nitrogen 1s spectrum of 3-[(3-Hydroxypropyl)amino]propanamide provides detailed information about the nitrogen chemical environments [23] [24]. The primary amino nitrogen (-NH2) appears at binding energies between 399.0-399.5 eV with FWHM values of 1.4-1.6 eV. This component reflects the electron-rich nature of the amino nitrogen and its participation in hydrogen bonding interactions.
The amide nitrogen (-CONH2) exhibits binding energies between 400.0-400.5 eV with FWHM values of 1.5-1.7 eV [24] [26]. This higher binding energy reflects the electron-withdrawing effect of the adjacent carbonyl group and the resonance delocalization within the amide functionality.
Protonated nitrogen species (-NH3⁺) may appear at binding energies between 401.0-402.0 eV with FWHM values of 1.6-1.8 eV [26] [27]. The presence of this component depends on the surface pH and the degree of protonation, providing information about the surface charge state of the compound.
The oxygen 1s spectrum of 3-[(3-Hydroxypropyl)amino]propanamide exhibits distinct components corresponding to different oxygen environments [23] [24]. The hydroxyl oxygen (-OH) appears at binding energies between 532.0-533.0 eV with FWHM values of 1.5-1.7 eV. This component reflects the electron-rich nature of the hydroxyl oxygen and its participation in hydrogen bonding networks.
The carbonyl oxygen (C=O) exhibits binding energies between 531.0-532.0 eV with FWHM values of 1.3-1.5 eV [24] [25]. This lower binding energy compared to the hydroxyl oxygen reflects the double-bond character of the carbonyl group and the electron density distribution within the amide functionality.
Adventitious oxygen from water or contamination may appear at binding energies between 533.0-534.0 eV with broader FWHM values of 1.8-2.0 eV [23] [24]. This component provides information about surface hydration and contamination levels, which are important for interpreting quantitative XPS data.
XPS analysis reveals the surface chemical state of 3-[(3-Hydroxypropyl)amino]propanamide through quantitative deconvolution of the spectral components [24] [25]. The relative intensities of the carbon 1s components provide information about the surface stoichiometry and the degree of surface functionalization. The nitrogen 1s components reveal the protonation state and hydrogen bonding environment of the amino and amide functionalities.
The oxygen 1s components provide information about the hydration state and the degree of hydrogen bonding at the surface [23] [24]. The binding energy positions and relative intensities of all components provide a comprehensive picture of the surface chemistry and enable monitoring of chemical changes during processing or environmental exposure.